5-Amino-1-hexanol
Description
Significance of Amino Alcohol Motifs in Complex Molecular Architectures
The amino alcohol motif is a ubiquitous feature in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. ijrpr.com The presence of both a hydrogen-bond donor (hydroxyl group) and a basic, nucleophilic center (amino group) allows for specific and crucial interactions within biological systems, such as enzyme active sites or receptors. ijrpr.com In synthetic chemistry, these motifs serve as key strategic elements for constructing stereochemically complex targets. mdpi.com The ability of the two functional groups to coordinate with metal centers also makes them important components of chiral ligands and catalysts used in asymmetric synthesis.
Overview of Bifunctional Compounds as Versatile Synthetic Intermediates
Bifunctional compounds, which possess two distinct reactive functional groups within the same molecule, are cornerstone "building blocks" in organic synthesis. ijrpr.com This dual functionality allows for sequential or orthogonal chemical transformations, enabling the efficient assembly of complex molecular frameworks. Chemists can selectively react one group while leaving the other intact for later modification, a strategy that streamlines synthetic pathways and reduces the number of steps required to reach a target molecule. Amino alcohols are a prime example of such versatile intermediates, used extensively in the production of polymers, surfactants, and specialty chemicals. rsc.orgsarchemlabs.com
Structural and Functional Context of 5-Amino-1-hexanol within the Amino Alcohol Class
This compound is a primary amino alcohol with the chemical formula C₆H₁₅NO. Its structure consists of a six-carbon aliphatic chain with a hydroxyl group at one end (position 1) and an amino group at the fifth carbon. This places it within the class of long-chain amino alcohols.
The specific placement of the amino group at the C-5 position defines its structural identity and differentiates it from other isomers, such as the more commonly researched 6-Amino-1-hexanol (B32743). sigmaaldrich.comsigmaaldrich.com While the fundamental reactivity of its amine and alcohol groups can be predicted, the specific spatial relationship between them would influence its properties, such as its propensity for intramolecular cyclization and its utility as a monomer or a ligand.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
5-aminohexan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-6(7)4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
InChI Key |
OLHAHFKZASPGCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCO)N |
Origin of Product |
United States |
Strategic Methodologies for the Synthesis of ω Amino 1 Alkanols
Chemo-Catalytic Approaches to Long-Chain Amino Alcohol Synthesis
Chemo-catalytic methods provide versatile and scalable routes to ω-amino-1-alkanols like 5-Amino-1-hexanol. These approaches often involve the transformation of readily available starting materials through catalytic reactions that offer high efficiency and selectivity.
Multistep Synthesis from Readily Available Feedstocks
Synthesizing ω-amino-1-alkanols can also be achieved through multi-step reaction sequences starting from readily available and often bio-based feedstocks.
Dihydro-2H-pyran and its derivatives are versatile starting materials that can be converted into valuable chemicals, including 5-amino-1-pentanol (B144490). google.comresearchgate.net A notable process involves the hydration of 3,4-dihydro-2H-pyran to form 2-hydroxytetrahydropyran (B1345630), which is then subjected to reductive amination to yield 5-amino-1-pentanol. google.com This two-step process can be carried out under relatively mild conditions and has been reported to achieve high yields. google.com
The reductive amination of 2-hydroxytetrahydropyran, which exists in equilibrium with its ring-opened tautomer 5-hydroxypentanal, can be performed using supported nickel catalysts. researchgate.net Catalysts such as Ni/ZrO2 have shown high activity and selectivity for this transformation under mild conditions of temperature and hydrogen pressure. researchgate.net This route is particularly attractive as dihydro-2H-pyran can be derived from biomass, offering a sustainable pathway to amino alcohols. researchgate.netresearchgate.net
Another approach involves the synthesis of pyran β-amino acids from carbohydrate derivatives, showcasing the versatility of pyran-based intermediates. figshare.com
Biomass-Derived Precursors in Amino Alcohol Production
The production of ω-amino-1-alkanols, including this compound, is increasingly reliant on precursors sourced from renewable biomass. This strategy aligns with green chemistry principles by reducing dependence on fossil fuels and mitigating net greenhouse gas emissions. tu-darmstadt.de Diols are key platform chemicals that can be produced from the chemical, enzymatic, or chemoenzymatic conversion of biomass-derived sugars. rsc.org For instance, 1,5-pentanediol (B104693) and 1,6-hexanediol (B165255) are readily synthesized from renewable sources and serve as direct precursors to their corresponding amino alcohols. rsc.org
The synthesis of this compound would analogously start from hexane-1,5-diol, a bifunctional molecule derivable from biomass. Another prominent pathway starts with furfural, a key biomass-derived platform molecule. researchgate.net Furfural can be converted through several steps, including hydrogenation and reductive amination, to yield valuable amino alcohols. researchgate.netresearchgate.net For example, a highly efficient process has been developed for the synthesis of 5-amino-1-pentanol from biomass-derived dihydropyran, which proceeds via a 2-hydroxytetrahydropyran (2-HTHP) intermediate. researchgate.net These routes showcase the versatility of biomass as a feedstock for producing a range of industrially important amino alcohols. tu-darmstadt.de Utilizing these bio-based oxygenates is considered a crucial strategy for creating sustainable alternatives to conventional chemical production methods. tu-darmstadt.deacs.org
Biocatalytic Synthesis of Amino Alcohols
Biocatalysis presents a compelling alternative to traditional chemical methods for producing amino alcohols. rsc.org Conventional synthesis often involves ruthenium-based catalysts operating at elevated temperatures and pressures, which can lead to a mixture of products including the desired amino alcohol, diamines, and cyclic amines, thus complicating purification and reducing yield. rsc.orgresearchgate.net Biocatalytic routes, by contrast, utilize enzymes that operate under mild, aqueous conditions at ambient temperature and pressure. researchgate.netrsc.org This approach is inherently greener, replacing transition metal catalysts with renewable biocatalysts and eliminating the safety risks associated with high-pressure hydrogen and flammable solvents. rsc.org The high selectivity of enzymes can also minimize the formation of byproducts, leading to higher purity and simplifying downstream processing. researchgate.netrsc.org
Enzymatic Cascade Reactions for Amino Alcohol Production
A highly effective biocatalytic strategy for synthesizing amino alcohols from diols involves a two-enzyme cascade. rsc.org This system sequentially transforms a diol into its corresponding ω-amino-1-alkanol. The cascade has been successfully characterized for the selective conversion of C4–C7 diols. rsc.orgrsc.org
The process begins with the oxidation of a terminal alcohol group of the diol to an aldehyde, a reaction catalyzed by an alcohol dehydrogenase (ADH). rsc.orgresearchgate.net In the second step, this intermediate hydroxyaldehyde undergoes reductive amination, where the aldehyde group is converted into a primary amine. This transformation is catalyzed by an amine dehydrogenase (AmDH), which utilizes ammonia (B1221849) as the amine source. rsc.orgresearchgate.net This two-step, one-pot reaction provides a direct and selective route from diols to amino alcohols, as demonstrated by the conversion of 1,6-hexanediol to 6-amino-1-hexanol (B32743). researchgate.netresearchgate.net This enzymatic cascade avoids the harsh reagents and conditions of chemical amination, offering a more sustainable production pathway. rsc.org
Alcohol Dehydrogenase and Amine Dehydrogenase Synergism
The synergy between alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) is central to the efficiency of the biocatalytic cascade. ADHs are versatile enzymes that reversibly reduce aldehydes and ketones, while AmDHs catalyze the asymmetric reductive amination of carbonyl compounds to furnish chiral amines. nih.govmdpi.com In the cascade, the ADH initiates the process by oxidizing the diol substrate to a hydroxyaldehyde intermediate. researchgate.net The AmDH then acts on this intermediate, converting it to the final amino alcohol product. rsc.org
Optimization of Biocatalytic Conditions and Enzyme Engineering
To overcome the bottlenecks in the ADH/AmDH cascade and enhance the production of amino alcohols, researchers have focused on two key areas: optimizing reaction conditions and engineering the rate-limiting enzyme. rsc.org Combining these approaches has led to significant improvements, with reports of a nearly 30-fold increase in amino alcohol production and a selectivity of 99%. rsc.orgrsc.org
Optimization of the reaction environment is critical for maximizing enzyme activity and stability. Key parameters that have been fine-tuned include pH, temperature, and the concentration of the cofactor NAD+. rsc.orgrsc.org For example, systematic testing of pH values from 8.0 to 10.0 and temperatures from 35°C to 60°C allowed for the identification of optimal conditions for the cascade. rsc.orgrsc.org
The table below summarizes typical parameters investigated for the optimization of the ADH/AmDH cascade for converting 1,6-hexanediol.
| Parameter | Range Tested | Optimal Value | Reference |
| pH | 8.0 - 10.0 | 8.5 | rsc.org |
| Temperature (°C) | 35 - 60 | 45 | rsc.orgrsc.org |
| NAD+ Concentration (mM) | 0.1 - 10 | 1.0 | rsc.orgrsc.org |
| Ammonium (B1175870) Chloride (M) | 2.0 | 2.0 | rsc.orgrsc.org |
This interactive table summarizes key reaction conditions optimized for the biocatalytic production of 6-amino-1-hexanol, a close analog of this compound.
Elucidation of Chemical Reactivity and Transformation Pathways
Intramolecular Cyclization Reactions of Amino Alcohols
The bifunctional nature of 5-amino-1-hexanol, possessing both a primary amine and a primary alcohol, allows it to undergo intramolecular cyclization to form heterocyclic compounds. This process is of significant interest for the synthesis of valuable nitrogen-containing ring systems.
Formation of Cyclic Amines (Lactams) from ω-Amino Alcohols.au.dkjchemlett.com
The intramolecular cyclization of ω-amino alcohols like this compound can lead to the formation of lactams, which are cyclic amides. au.dkjchemlett.com This transformation typically involves an oxidative process where the alcohol moiety is converted to a carboxylic acid, which then reacts with the amine group. Lactams are crucial structural motifs in many biologically active compounds and are foundational components of polymers like polyamides. jchemlett.com
The direct synthesis of lactams from amino alcohols through an oxidative lactamization process is an attractive and direct route. au.dk Research has explored various catalytic systems to facilitate this transformation efficiently.
The mechanism of lactamization from ω-amino alcohols generally proceeds through an initial oxidation of the primary alcohol to an aldehyde. This is followed by the formation of a hemiaminal intermediate through the intramolecular reaction of the amine group with the newly formed aldehyde. Subsequent oxidation of the hemiaminal leads to the final lactam product. tuhh.de
In biocatalytic systems, such as those employing horse liver alcohol dehydrogenase (HLADH), the process is dependent on a cofactor like NAD(P)+. The enzyme catalyzes the oxidation of the alcohol to an aldehyde, which then cyclizes with the amine to form a hemiaminal that is further oxidized to the lactam. au.dktuhh.de
In transition metal-catalyzed reactions, the mechanism often involves a "hydrogen shuttling" concept. rsc.org The metal catalyst first dehydrogenates the alcohol to an aldehyde. This aldehyde then undergoes condensation with the amine to form a cyclic imine, which is subsequently hydrogenated by the catalyst to the cyclic amine or oxidized to the lactam. rsc.org
The size of the resulting ring has a significant impact on the selectivity and yield of the lactamization reaction. au.dk Generally, the formation of five- and six-membered rings is thermodynamically and kinetically favored over smaller or larger rings.
In a study on the enzymatic oxidative lactamization of amino alcohols, the yield of the resulting lactam decreased as the ring size increased. The formation of a five-membered γ-lactam from 4-amino-1-butanol (B41920) proceeded with a high yield, while the yield for the six-membered δ-valerolactam from 5-amino-1-pentanol (B144490) was significantly lower, and the seven-membered ε-caprolactam from 6-amino-1-hexanol (B32743) was even lower. au.dkacs.org This trend is attributed to the less favorable ring-closure kinetics for larger rings. acs.org
Similarly, in ruthenium-catalyzed cyclizations, the ratio of cyclic amine to lactam formation is dependent on the ring size. rsc.org For example, the cyclization of 5-amino-1-pentanol can yield both piperidine (B6355638) (cyclic amine) and piperidone (lactam). rsc.org The selectivity towards the lactam can be influenced by the reaction conditions and the specific catalytic system employed. rsc.org
Table 1: Effect of Ring Size on Lactam Yield in Enzymatic Oxidative Lactamization
| Starting Amino Alcohol | Product Lactam | Ring Size | Analytical Yield (%) |
|---|---|---|---|
| 4-Amino-1-butanol | γ-Butyrolactam | 5-membered | 95 |
| 5-Amino-1-pentanol | δ-Valerolactam | 6-membered | 38 |
| 6-Amino-1-hexanol | ε-Caprolactam | 7-membered | 14 |
Data sourced from a study on horse liver alcohol dehydrogenase-catalyzed oxidative lactamization. au.dkacs.org
Catalytic Systems for Selective Cyclization (e.g., Ru-based Catalysts).rsc.orgsci-hub.se
Ruthenium-based catalysts have proven to be particularly effective for the selective cyclization of amino alcohols to either cyclic amines or lactams. rsc.orgsci-hub.se The outcome of the reaction can often be directed by the choice of catalyst and the use of additives.
Pioneering work by Murahashi and co-workers demonstrated that dihydridotetrakis(triphenylphosphine)ruthenium(II), [RuH2(PPh3)4], can catalyze the intramolecular coupling of 1,4- and 1,5-amino alcohols to form lactams. sci-hub.secore.ac.uk This system required the use of a hydrogen acceptor, such as benzalacetone, to achieve high conversions. sci-hub.secore.ac.uk
More recent studies have utilized catalyst systems derived from Ru3(CO)12 and ligands like CataCXium® PCy for the cyclization of ω-amino alcohols. rsc.org By adding water, the reaction can be steered towards the formation of the cyclic amine, while the addition of a sacrificial ketone as a hydrogen acceptor favors the production of the lactam. rsc.org For instance, in the cyclization of 5-amino-1-pentanol, the use of propiophenone (B1677668) as a hydrogen acceptor led to complete selectivity for the corresponding lactam (piperidone). rsc.org
Table 2: Ruthenium-Catalyzed Cyclization of 5-Amino-1-pentanol
| Additive | Product(s) | Selectivity (Amine:Amide) |
|---|---|---|
| None | Piperidine, Piperidone | Mixture |
| Water | Piperidine | Major Product |
| Propiophenone (Ketone) | Piperidone | Complete Selectivity |
Results based on studies using a Ru3(CO)12/CataCXium® PCy catalytic system. rsc.org
Intermolecular Reactions of Amino Alcohol Functional Groups
The amine and alcohol functional groups of this compound can also participate in a variety of intermolecular reactions, leading to the formation of a diverse range of products.
Amine Group Reactivity: Alkylation, Acylation, and Condensation Reactions.nih.govresearchgate.netlabxchange.org
The primary amine group in this compound is a nucleophilic center and can readily undergo alkylation, acylation, and condensation reactions. nih.govresearchgate.netlabxchange.org
Alkylation: The nitrogen atom can be alkylated using various alkylating agents. For example, N-alkylation of amino alcohols can be achieved using other alcohols as alkylating agents in the presence of a catalyst. nih.govrsc.org In a study investigating the continuous N-alkylation of amino alcohols, 6-amino-1-hexanol was reacted with methanol (B129727) over a γ-Al2O3 catalyst. nih.govbeilstein-journals.org This reaction resulted in both N-methylation and intramolecular cyclization, with the major product being 6-(dimethylamino)-1-methoxyhexane, formed through both O- and N-methylation. nih.govbeilstein-journals.org Reductive amination using formaldehyde (B43269) and a reducing agent like formic acid is another common method for methylation.
Acylation: The amine group can be acylated by reacting with carboxylic acids, acyl chlorides, or anhydrides to form amides. researchgate.net The chemoselectivity between N-acylation and O-acylation can be controlled by the reaction conditions and the catalyst used. researchgate.net For instance, enzymatic acylation of 6-amino-1-hexanol with myristic acid using Novozym® 435 showed a high preference for O-acylation in n-hexane, while N-acylation was more favorable for shorter-chain amino alcohols. researchgate.net
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). labxchange.orgbroadpharm.com These reactions are typically reversible and are often a key step in processes like reductive amination. Furthermore, the amine can react with a carboxylic acid in a condensation reaction to form an amide bond, releasing a molecule of water. labxchange.orgunizin.org
Hydroxyl Group Reactivity: Esterification and Etherification
The primary hydroxyl group of this compound is a key site for reactions such as esterification and etherification, allowing for the introduction of various functionalities and the synthesis of valuable chemical intermediates.
Esterification
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride, to form an ester. This reaction is typically acid-catalyzed and is reversible. aocs.org To drive the reaction towards the product side, water, which is formed as a byproduct, is often removed using techniques like azeotropic distillation with a Dean-Stark apparatus. amazonaws.com The general mechanism involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol's oxygen atom. aocs.org
In the case of amino alcohols, a significant consideration is the competing reactivity of the amino group, which can react with the carboxylic acid to form an amide in a process called aminolysis. The chemoselectivity of the reaction—whether it yields an ester, an amide, or a mixture—depends heavily on the reaction conditions and the catalyst used. psu.edu For instance, lipase-catalyzed reactions have been explored to achieve high selectivity. Studies using Novozym 435 (immobilized Candida antarctica lipase (B570770) B) for the reaction between fatty acid esters and various amino alcohols, including 6-amino-1-hexanol, have demonstrated a very high selectivity for aminolysis over esterification, leading to the formation of fatty alkanolamides. psu.edu
Various catalytic systems can be employed for direct esterification. While traditional methods use strong mineral acids like sulfuric acid, solid acid catalysts are gaining traction due to their ease of separation and reusability. amazonaws.comrsc.org Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with a catalyst like 4-(dimethylamino)pyridine (DMAP), can also facilitate esterification under mild conditions by activating the carboxylic acid. google.com
Table 1: Research Findings on Alcohol Esterification Methods
| Reactants | Catalyst/Reagent | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Fatty Acid + Alcohol | Zinc Oxide (ZnO) | 170°C, 1:1.2 mole ratio | Fatty Acid Ester | acs.org |
| Steroid Alcohol + Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) + 4-(Tertiary amino)-pyridine + Strong Acid | Inert organic solvent | Steroid Ester | google.com |
| Fatty Acid + Alcohol | Zirconium 1-amino-1,1-diphosphonate (ZrATMP) | Toluene or Xylene solvent, Dean-Stark apparatus | Diester | amazonaws.com |
| Linoleyl Ethyl Ester + 6-Amino-1-hexanol | Novozym 435 (Lipase) | Solvent-free, 65°C, 50 mbar | Fatty Alkanolamide (via aminolysis) | psu.edu |
Etherification
Etherification of the hydroxyl group in this compound results in the formation of an ether linkage (R-O-R'). The direct dehydration of two alcohols to form an ether is an atom-economical method, with water as the only byproduct. acs.org This transformation can be challenging due to the poor leaving group nature of the hydroxyl functionality. acs.org Transition-metal catalysts, particularly iron-based systems, have been developed for the efficient synthesis of both symmetrical and unsymmetrical ethers directly from alcohols under mild conditions. acs.org For example, a system using iron(III) triflate (Fe(OTf)₃) with an ammonium (B1175870) salt additive like NH₄Cl has been shown to effectively catalyze the dehydrative coupling of alcohols. acs.org This method is notable for not requiring an inert atmosphere. acs.org The reaction proceeds via the activation of one alcohol, which is then susceptible to nucleophilic attack by a second alcohol molecule. acs.org
Table 2: Research Findings on Iron-Catalyzed Etherification of Alcohols
| Alcohol Reactants | Catalyst System | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Secondary Benzylic Alcohols (Self-coupling) | Fe(OTf)₃ (5 mol%) + NH₄Cl (5 mol%) | Dichloromethane (DCM) | 0°C to Room Temp. | Symmetrical Ether | acs.org |
| Secondary Alcohol + Primary Alcohol | Fe(OTf)₃ (5 mol%) + NH₄Cl (5 mol%) | Dichloromethane (DCM) | 45°C | Unsymmetrical Ether | acs.org |
| tert-Butanol + 3-Phenylpropanol | Fe(OTf)₃ (5 mol%) + NH₄Cl (5 mol%) | Dichloromethane (DCM) | 70°C | Unsymmetrical Ether | acs.org |
Oxidation and Reduction Pathways of Amino Alcohols
The functional groups of amino alcohols can be targeted in oxidation and reduction reactions to yield a variety of important chemical structures.
Oxidation Pathways
The primary alcohol moiety of this compound can be oxidized to form an aldehyde, a carboxylic acid, or, through an intramolecular reaction with the distal amino group, a cyclic lactam. The choice of oxidizing agent and reaction conditions determines the final product.
Green oxidants like hydrogen peroxide (H₂O₂) are preferred for these transformations due to their environmental compatibility, with water being the sole byproduct. d-nb.info Heteropolyoxometalates have proven to be effective catalysts for the selective oxidation of primary alcohols to carboxylic acids using H₂O₂. d-nb.info For instance, a proline-based heteropolyphosphatotungstate catalyst has demonstrated high conversion of primary alcohols like 1-hexanol (B41254) to the corresponding carboxylic acid. d-nb.info
Enzymatic oxidation offers a highly selective route under mild conditions. Alcohol dehydrogenases (ADHs) can catalyze the oxidation of the hydroxyl group to an aldehyde. acs.orgrsc.org In a subsequent step, this intermediate can undergo intramolecular cyclization with the amino group to form a lactam. A bienzymatic cascade using horse liver alcohol dehydrogenase (HLADH) and an NADH oxidase for cofactor regeneration has been used for the oxidative lactamization of various amino alcohols. acs.org In this system, 6-amino-1-hexanol was converted to ε-caprolactam, although the reaction rate and yield were lower compared to shorter-chain amino alcohols like 4-amino-1-butanol. acs.org
Table 3: Research Findings on Oxidation of Amino Alcohols
| Substrate | Catalyst/Enzyme System | Oxidant | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Amino-1-butanol | Horse Liver ADH + S. mutans NADH Oxidase | O₂ (for cofactor regeneration) | γ-Butyrolactam | 95% | acs.org |
| 5-Amino-1-pentanol | Horse Liver ADH + S. mutans NADH Oxidase | O₂ (for cofactor regeneration) | δ-Valerolactam | 38% | acs.org |
| 6-Amino-1-hexanol | Horse Liver ADH + S. mutans NADH Oxidase | O₂ (for cofactor regeneration) | ε-Caprolactam | 14% | acs.org |
| 1-Hexanol | (ProH)₃[PW₁₂O₄₀] | H₂O₂ | Hexanoic Acid | High Conversion | d-nb.info |
Reduction Pathways
The term "reduction of amino alcohols" most commonly refers to the synthesis of these compounds via the reduction of other functional groups, such as amino acids or their esters. google.com The amino and alcohol groups themselves are generally stable under many common reducing conditions.
A well-established method for producing amino alcohols is the reduction of amino acid esters using reducing agents like sodium borohydride (B1222165) (NaBH₄). google.com This process can be performed as a "one-pot" reaction where the amino acid is first esterified and then reduced in the same reaction vessel without isolating the intermediate ester. google.com This approach is efficient and can preserve the chirality of the starting amino acid. google.com
Another relevant pathway is the catalytic hydrogenation of cyanoethylated alcohols. google.com In this process, an alcohol is first reacted with acrylonitrile, and the resulting nitrile is then reduced with hydrogen over a catalyst, such as Raney cobalt or nickel, to yield an aminopropyl alcohol. google.com Similarly, aromatic amino acids can be reduced to their corresponding saturated cyclohexyl derivatives using hydrogen and a rhodium catalyst, demonstrating that other parts of a molecule containing an amino alcohol moiety can be selectively reduced. acs.org
Applications in Advanced Organic Synthesis and Materials Science
5-Amino-1-hexanol as a Chiral Building Block
The use of chiral amino alcohols as fundamental building blocks in asymmetric synthesis is a well-established strategy for creating enantiomerically pure molecules, which is crucial in pharmaceutical development. acs.org These compounds serve as versatile synthons for a variety of complex targets. However, there is a notable absence of specific studies in the reviewed literature detailing the synthesis or application of enantiomerically pure (R)- or (S)-5-Amino-1-hexanol as a chiral building block. While general methods for creating chiral vicinal amino alcohols are prevalent, specific examples or research dedicated to the 5-amino isomer are not readily found. acs.org
Incorporation into Biologically Active Compounds
The bifunctional nature of amino alcohols makes them valuable precursors for a wide range of biologically active molecules and pharmaceutical intermediates.
Role in Polymer Chemistry and Advanced Materials
The dual amine and hydroxyl functionality of amino alcohols allows them to act as monomers in the production of various polymers.
Development of Novel Surfactants and Specialty Chemicals
The dual functionality of this compound, with its nucleophilic amino group and a hydroxyl group capable of esterification, makes it a valuable intermediate in the synthesis of new surfactants and specialty chemicals. These molecules are designed to exhibit specific surface activities and chemical properties for a wide range of industrial applications.
The general approach to synthesizing surfactants from amino alcohols involves the attachment of a hydrophobic alkyl chain to the amino alcohol backbone. This can be achieved through various chemical reactions, creating either anionic, cationic, non-ionic, or amphoteric surfactants, depending on the reaction pathway and the other reactants involved. For instance, the amino group can be acylated with a long-chain fatty acid to produce N-acyl-amino alcohols, a class of anionic surfactants known for their biodegradability and mildness.
While specific research findings on surfactants derived exclusively from this compound are not extensively documented in publicly available literature, the principles of amino acid-based surfactant synthesis provide a framework for its potential applications. chalmers.seresearchgate.net The hydroxyl group of this compound can also be a point of modification, for example, through ethoxylation, to create non-ionic surfactants. The structure of the final surfactant molecule, including the length of the hydrophobic tail and the nature of the hydrophilic headgroup derived from this compound, would dictate its properties such as its critical micelle concentration (CMC), surface tension reduction capabilities, and foaming characteristics.
In the field of specialty chemicals, this compound serves as a precursor for molecules with specific functionalities. Its ability to participate in reactions such as amidation, esterification, and polymerization allows for the creation of a diverse array of compounds. These specialty chemicals can find use as emulsifiers, corrosion inhibitors, and intermediates in the synthesis of more complex molecules for various industries. alfa-chemical.com
Bioconjugation Strategies and Biochemical Research Applications
Modification of Biomolecules via Amine Functionality
The primary amine group of 5-amino-1-hexanol is a potent nucleophile, making it a common target for covalent modification of biomolecules such as proteins, peptides, and nucleic acids. This functionality allows for the stable attachment of the this compound moiety, which in turn introduces a six-carbon spacer arm with a terminal hydroxyl group available for further derivatization.
The chemical modification of proteins frequently targets the primary amines of lysine residues and the N-terminus. nih.gov The reactivity of these amines allows for conjugation under mild, aqueous conditions compatible with maintaining protein structure and function. Common strategies where this compound can be employed as the amine-containing reagent include:
Acylation: Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, results in the formation of a stable amide bond. This is one of the most widely used methods for protein labeling. nih.govresearchgate.net
Reductive Amination: The amine group can react with an aldehyde or ketone on a target biomolecule to form an intermediate imine (Schiff base), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
Isothiocyanate Chemistry: Reaction with isothiocyanates yields a stable thiourea linkage, a method famously used in Edman degradation for peptide sequencing and for labeling antibodies. researchgate.net
The introduction of this compound onto a biomolecule not only provides a spacer to minimize steric hindrance but also presents a terminal hydroxyl group that can be further functionalized, for example, through esterification or conversion to a more reactive group for subsequent conjugation steps.
| Reactive Group on Biomolecule | Amine Reaction | Resulting Covalent Bond | Typical Application |
|---|---|---|---|
| N-Hydroxysuccinimide (NHS) Ester | Acylation | Amide | Protein and peptide labeling |
| Aldehyde / Ketone | Reductive Amination | Secondary Amine | Glycoprotein modification, surface immobilization |
| Isothiocyanate | Addition | Thiourea | Fluorescent labeling of proteins |
| Carboxylic Acid (with EDC/carbodiimide) | Amidation | Amide | Direct protein-small molecule coupling |
Linker in Advanced Molecular Constructs (e.g., PROTACs, ADCs)
The development of advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) relies heavily on the chemical linker that connects the different functional components of these heterobifunctional molecules. nih.govnih.gov The linker's length, flexibility, and chemical nature are critical for the efficacy of the final construct. nih.gov
This compound serves as a fundamental building block for simple aliphatic linkers. In a PROTAC, which consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, the linker must span the appropriate distance to facilitate the formation of a productive ternary complex. nih.govnih.gov Similarly, in an ADC, the linker connects a potent cytotoxic payload to a monoclonal antibody, and its stability in circulation and subsequent cleavage within the target cell are paramount. nih.gov
Due to its two functional groups, this compound can be readily incorporated into these linkers. For instance, the amine group can be acylated by a carboxylic acid on an E3 ligase ligand, while the hydroxyl group can be activated (e.g., converted to a tosylate or mesylate) or reacted further to attach to the warhead portion of the molecule. The six-carbon chain provides a defined length and degree of flexibility that can be crucial for optimizing the biological activity of the conjugate. nih.gov While polyethylene glycol (PEG) and peptide-based linkers are common, simple alkyl chains derived from molecules like this compound are frequently used, especially in initial optimization studies. nih.govsymeres.com
| Molecular Construct | Linker Function | Role of this compound Unit | Key Properties Contributed |
|---|---|---|---|
| PROTACs | Connects E3 ligase ligand to target protein ligand | Provides a flexible alkyl spacer of defined length | Spatial orientation, flexibility, physicochemical properties |
| ADCs | Connects cytotoxic payload to the antibody | Can be part of a non-cleavable alkyl linker | Stability, hydrophobicity, drug-to-antibody ratio control |
| Biomolecular Probes | Tethers a reporter molecule (e.g., fluorophore, biotin) to a biomolecule | Acts as a spacer to prevent quenching or steric hindrance | Reduces interference between the label and the biomolecule |
Reagent in Enzyme Activity and Protein Interaction Studies
Amino alcohols are valuable reagents for probing the activity and specificity of enzymes. mdpi.com Enzyme assays are laboratory methods used to measure enzymatic activity under controlled conditions, which is vital for studying enzyme kinetics. thermofisher.com this compound can serve as an artificial substrate for various enzyme classes. For instance, in a study of Candida antarctica lipase (B570770) B (CALB), the closely related compounds 4-amino-1-pentanol and 6-amino-1-hexanol (B32743) were used as substrates for acylation reactions. mdpi.com This demonstrates that enzymes can recognize and act upon the hydroxyl group of amino alcohols, making this compound a suitable candidate for similar assays to characterize the activity of lipases, esterases, or acyltransferases. The presence of the amine group allows for easy detection or immobilization of the resulting product.
In the study of protein-protein interactions (PPIs), bifunctional molecules are often required to attach probes, such as photo-cross-linking agents or affinity tags, to a protein of interest. nih.govhku.hk this compound can function as a linker in the synthesis of such probes. The amine functionality allows for its attachment to a protein, often via lysine side chains, while the hydroxyl group can be used to tether the desired reporter or cross-linking moiety. This enables researchers to investigate transient or weak interactions by covalently trapping binding partners. nih.govresearchgate.net
Role in Biocatalytic Cascade Development for Fine Chemical Production
Biocatalysis, the use of enzymes to perform chemical transformations, is a cornerstone of green chemistry for the sustainable synthesis of fine chemicals. scispace.com Biocatalytic cascades, which involve multiple enzymatic steps in a one-pot reaction, are particularly efficient as they avoid the need for isolating intermediates, thus reducing waste and saving resources. nih.govresearchgate.net
Aliphatic amino alcohols like this compound are valuable platform chemicals for advanced materials. rsc.orgornl.gov Recent research has focused on developing enzymatic cascades for their synthesis. A notable example is the characterization of a two-enzyme cascade that selectively converts C4–C7 diols into their corresponding amino alcohols. rsc.orgornl.gov This engineered pathway operates under mild, aqueous conditions at room temperature and pressure, offering a sustainable alternative to traditional chemical methods that often require harsh conditions and produce mixtures of products. rsc.org In this cascade, an alcohol dehydrogenase oxidizes one end of the diol to an aldehyde, which is then converted to an amine by a transaminase. By optimizing the rate-limiting enzyme, researchers achieved a nearly 30-fold increase in amino alcohol production with 99% selectivity. rsc.orgornl.gov
While this research focused on the production of amino alcohols, these molecules can also serve as starting materials in other biocatalytic cascades. The amine and alcohol groups can be selectively targeted by different classes of enzymes (e.g., transaminases, oxidases, lipases) to build more complex, high-value chemicals in a controlled and stereoselective manner. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of 5-Amino-1-hexanol and for monitoring the progress of chemical reactions in which it is a reactant or product. The method's high resolution and sensitivity allow for the separation and quantification of the target compound from starting materials, byproducts, and impurities.
In a typical application, a reverse-phase (RP) HPLC method can be employed. For instance, a C18 column is often suitable for separating polar compounds like this compound. nacalai.com The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the amine group is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comnih.govacs.org A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of all components. nih.govacs.org
For example, in the enzymatic conversion of 1,6-hexanediol (B165255) to 6-amino-1-hexanol (B32743), HPLC-MS is used to monitor the formation of the amino alcohol product. researchgate.netrsc.orgresearchgate.net This allows for the determination of reaction kinetics and the optimization of reaction conditions. researchgate.netrsc.org Similarly, HPLC can be used to verify the purity of synthesized batches of this compound derivatives, ensuring that they meet the required specifications for further use.
Table 1: Example HPLC Conditions for Amino Alcohol Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Reverse Phase C18 | nih.gov |
| Mobile Phase A | Water with 0.1% Acetic Acid | nih.gov |
| Mobile Phase B | Methanol with 0.1% Acetic Acid | nih.gov |
| Detection | Mass Spectrometry (MS) | nih.gov |
| Flow Rate | 0.200 mL/min | acs.org |
| Injection Volume | 10 µL | acs.org |
Mass Spectrometry (MS) for Molecular Confirmation and Isomer Differentiation
Mass Spectrometry (MS) is a powerful tool for the analysis of this compound, providing definitive confirmation of its molecular weight and crucial information for differentiating it from its isomers. When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it offers a two-dimensional analysis that is highly specific.
The molecular weight of this compound is 117.19 g/mol . biosynth.com In mass spectrometry, it is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 118.2 in positive ion mode. The electron ionization (EI) mass spectrum of 6-amino-1-hexanol, an isomer, shows a molecular ion peak at m/z 117. nist.gov
A significant challenge in the analysis of amino alcohols is the differentiation of isomers, which have the same molecular formula and thus the same molecular weight. nih.govpolyu.edu.hkacs.org For example, 6-Amino-1-hexanol is an isomer of this compound. Distinguishing between these would require careful analysis of their fragmentation patterns in tandem mass spectrometry (MS/MS). nih.govacs.org In MS/MS, the parent ion is isolated and then fragmented to produce a unique fingerprint of daughter ions. The fragmentation patterns are influenced by the positions of the amino and hydroxyl groups. For instance, alpha-cleavage, the breaking of the bond adjacent to the nitrogen or oxygen atom, is a common fragmentation pathway for amines and alcohols and can yield diagnostic fragment ions. libretexts.org
Advanced MS techniques, such as ion mobility mass spectrometry (IM-MS), can provide an additional dimension of separation based on the ion's size and shape, which can be invaluable for distinguishing between closely related isomers. polyu.edu.hk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
For the closely related isomer, 6-Amino-1-hexanol, the ¹H NMR spectrum in CDCl₃ shows characteristic signals: a triplet at approximately 3.54 ppm corresponding to the two protons adjacent to the hydroxyl group (-CH₂OH), and a triplet around 2.68 ppm for the two protons next to the amino group (-CH₂NH₂). rsc.org The remaining methylene (B1212753) protons appear as a multiplet between 1.30 and 1.53 ppm. rsc.org The ¹³C NMR spectrum of 6-Amino-1-hexanol in CDCl₃ displays signals at approximately 62.58 ppm (for the carbon attached to the hydroxyl group), 42.32 ppm (for the carbon attached to the amino group), and several other peaks for the internal methylene carbons. rsc.org
While specific NMR data for this compound is not as readily available in the provided search results, the principles of NMR analysis allow for the prediction of its spectra. The key differentiating feature in the ¹H NMR spectrum of this compound compared to its 6-amino isomer would be the presence of a methyl group (CH₃) adjacent to the carbon bearing the amino group. This would result in a doublet for the methyl protons and a multiplet for the single proton on the carbon with the amino group (the CH-NH₂ proton). The chemical shifts and splitting patterns of the protons on the carbon chain would also differ, reflecting their different proximities to the functional groups. libretexts.org
Table 2: Predicted and Known NMR Data for Aminohexanol Isomers
| Compound | Nucleus | Predicted/Observed Chemical Shift (ppm) and Multiplicity |
|---|---|---|
| This compound | ¹H | -CH(NH₂)CH₃: Doublet |
| -CH (NH₂)CH₃: Multiplet | ||
| -CH₂OH: Triplet | ||
| 6-Amino-1-hexanol | ¹H | -CH₂OH: 3.54 (t) rsc.org |
| -CH₂NH₂: 2.68 (t) rsc.org | ||
| -(CH₂)₄-: 1.30-1.53 (m) rsc.org | ||
| ¹³C | -C H₂OH: 62.58 rsc.org | |
| -C H₂NH₂: 42.32 rsc.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for analyzing volatile and semi-volatile compounds and is well-suited for the characterization of this compound and its potential impurities. mst.dk In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column before being detected and identified by the mass spectrometer. acs.orgnih.gov
The analysis of this compound by GC-MS would involve its volatilization in a heated injection port, followed by separation on a suitable capillary column. mst.dk The choice of column is critical; a polar column may be preferred due to the polar nature of the amino and hydroxyl groups. glsciences.eu The mass spectrometer then provides a mass spectrum for each eluting compound, allowing for its identification by comparing the spectrum to a library database (like NIST or Wiley) or by interpreting the fragmentation pattern. nist.govresearchgate.net
GC-MS is particularly useful for identifying volatile byproducts or residual starting materials from the synthesis of this compound. For example, if it were produced via the reduction of a corresponding nitro or azido (B1232118) alcohol, GC-MS could be used to confirm the complete conversion and absence of these precursors. rsc.org Furthermore, the technique is sensitive enough to detect trace amounts of volatile organic compounds that might be present as contaminants. uin-alauddin.ac.idmdpi.com The purity of related compounds, such as 6-(Boc-amino)-1-hexanol, is often assayed by GC. sigmaaldrich.comtcichemicals.com
Table 3: Typical GC-MS Parameters for Volatile Compound Analysis
| Parameter | Setting | Source |
|---|---|---|
| Injection Temperature | 275 °C | mst.dk |
| Carrier Gas | Helium | mst.dk |
| Oven Program | Initial temp. 40°C, ramped to 275-300°C | mst.dk |
| Column Type | Capillary Column (e.g., Rtx-wax) | researchgate.net |
| Detector | Mass Spectrometer (Quadrupole) | acs.org |
| Ionization Mode | Electron Ionization (EI) | acs.org |
Theoretical and Computational Investigations
Molecular Modeling and Docking Studies of Amino Alcohol Derivatives
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly crucial in drug discovery and materials science. While specific docking studies on 5-Amino-1-hexanol are not extensively documented in public literature, the principles can be understood from studies on analogous amino alcohol derivatives.
Molecular docking studies are typically performed to understand the interaction between a ligand (like an amino alcohol derivative) and a protein or receptor. The process involves generating a three-dimensional (3D) model of the target protein, often through homology modeling if an experimental structure is unavailable. nih.gov Subsequently, computational tools are used to place the ligand into the binding site of the protein in various orientations and conformations. These poses are then "scored" based on a scoring function that estimates the binding affinity, often expressed in kcal/mol. mdpi.com
For instance, in studies involving other amino alcohol derivatives, researchers have used molecular docking to identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. rasayanjournal.co.inresearchgate.net In a study on aryl amino alcohol derivatives as potential antimalarial agents, molecular docking was used to analyze their interaction with the Plasmepsin II enzyme, an important target in malaria parasites. rasayanjournal.co.in Similarly, research on the ligand-binding specificity of an odorant binding protein (LmigOBP1) from the locust Locusta migratoria showed high affinity for certain linear aliphatic compounds, with docking simulations helping to identify key amino acid residues in the binding cavity. nih.gov These examples highlight the methodology that could be applied to investigate the potential biological interactions of this compound.
Table 1: Illustrative Binding Affinity Data from Docking Studies of Amino Alcohol Derivatives This table presents example data from studies on various amino alcohol derivatives to illustrate the outputs of molecular docking analyses. It does not represent data for this compound itself.
| Compound Type | Target Protein | Reported Binding Energy (kcal/mol) |
| Aryl Amino Alcohol Derivative (EE-Aniline) | Plasmepsin II | - |
| Aryl Amino Alcohol Derivative (EE-Naph) | Plasmepsin II | - |
| Aryl Amino Alcohol Derivative (EE-DPA) | Plasmepsin II | - |
| Benzotriazole-Based β-Amino Alcohol (4e) | Bacterial Receptor | -7.8 |
| Benzotriazole-Based Oxazolidine (5f) | Bacterial Receptor | -8.4 |
Source: Adapted from various studies on amino alcohol derivatives. rasayanjournal.co.inresearchgate.net
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations are a cornerstone of modern chemistry, enabling the detailed investigation of reaction mechanisms. These calculations can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies, which govern the reaction rate.
For amino alcohols, quantum chemical calculations can elucidate complex reaction pathways. For example, computational studies have been used to investigate the reaction of β-amino alcohols with thionyl chloride. cdnsciencepub.com These studies can delineate the mechanisms that lead to different products, such as 1-chloro-(2-alkylamino)ethanes or 1,2,3-alkyloxathiazolidine-2-oxides, depending on the reaction conditions. cdnsciencepub.com The calculations demonstrate how the presence or absence of a base can alter the reaction pathway by, for instance, suppressing the quaternization of the nitrogen atom. cdnsciencepub.com
In another example, the synthesis of novel acetylene (B1199291) amino alcohols through the Mannich reaction was explained using theoretical quantum chemical calculations. e3s-conferences.orgresearchgate.net By calculating the charge distribution on the atoms of the reactant molecules (like hex-1-yn-3-ol and monoethanolamine), researchers could identify the most reactive centers and explain the observed reaction mechanism. e3s-conferences.orgresearchgate.net These approaches are directly applicable to understanding the reactivity of this compound in various synthetic transformations. By modeling potential reactions, chemists can predict the most likely products and optimize experimental conditions, saving time and resources. researchgate.net
Prediction of Chemical Behavior and Interactions
Beyond specific reactions, computational methods can predict the general chemical behavior and intermolecular or intramolecular interactions of molecules. For this compound, a key feature is the potential for intramolecular hydrogen bonding between the terminal amino (-NH₂) and hydroxyl (-OH) groups.
Theoretical studies on a series of linear amino alcohols, NH₂(CH₂)nOH, have provided significant insights into this phenomenon. ustc.edu.cnnih.gov Using high-level ab initio calculations, it has been shown that a stable intramolecular hydrogen bond of the O-H···N type is a defining feature of the low-energy conformers of these molecules in the gas phase. ustc.edu.cnnih.gov The strength of this hydrogen bond is highly dependent on the length of the methylene (B1212753) chain (n), which dictates the size of the resulting ring-like structure. ustc.edu.cn Calculations have indicated that the strength of this interaction peaks for n=4 (forming a seven-membered ring, as in 4-aminobutanol) or n=5. ustc.edu.cn For this compound (where the functional groups are separated by five carbon atoms, n=5), a strong intramolecular hydrogen bond is expected to significantly influence its conformational preferences and physicochemical properties.
Furthermore, advanced thermodynamic models like the Statistical Associating Fluid Theory (SAFT) are used to predict the fluid phase behavior of associating molecules like amino alcohols. The SAFT-γ group contribution approach, for example, can model the properties of pure amino alcohols and their mixtures with water or carbon dioxide by defining parameters for functional groups like -CH₂OH and -CH₂NH₂. aidic.it This allows for the prediction of properties such as vapor pressure, liquid density, and solubility, which are critical for chemical process design. aidic.itnih.gov The predictive power of SAFT models can guide the use of amino alcohols in applications like CO₂ capture. mdpi.comarxiv.org
Table 2: Calculated Intramolecular Hydrogen Bond Characteristics for Linear Amino Alcohols This table shows theoretical data for amino alcohols closely related to this compound, demonstrating the influence of chain length on the intramolecular O-H···N bond.
| Amino Alcohol | Chain Length (n) in NH₂(CH₂)nOH | H-Bonded Ring Size | Calculated O-H···N Bond Length (Å) |
| 2-Aminoethanol | 2 | 5-membered | - |
| 3-Aminopropanol | 3 | 6-membered | - |
| 4-Aminobutanol | 4 | 7-membered | - |
| 5-Aminopentanol | 5 | 8-membered | - |
Source: Adapted from high-level ab initio calculations on linear amino alcohols. nih.gov
Future Research Directions and Translational Impact
Development of More Sustainable and Green Synthesis Routes
The chemical industry is increasingly shifting towards more environmentally friendly and sustainable manufacturing processes. unife.itorientjchem.org For 5-Amino-1-hexanol, this involves moving away from traditional chemical syntheses, which may rely on harsh reagents and produce significant waste, towards greener alternatives. unife.itresearchgate.net Biocatalysis and chemoenzymatic strategies are at the forefront of this transition, offering high selectivity and milder reaction conditions. researchgate.netnih.gov
Key green chemistry approaches for the synthesis of amino alcohols like this compound include:
Enzymatic Cascade Reactions: One-pot enzymatic cascade reactions are being developed for the synthesis of chiral amino alcohols from readily available starting materials like L-lysine. nih.govnih.gov These cascades can involve enzymes such as dioxygenases and decarboxylases to perform regio- and diastereoselective oxidations and subsequent decarboxylations, leading to optically enriched amino alcohols with high yields. nih.gov
Engineered Amine Dehydrogenases (AmDHs): The use of engineered AmDHs for the asymmetric reductive amination of hydroxy ketones presents a promising route. frontiersin.org This method uses inexpensive ammonia (B1221849) as the amino donor and water as the main byproduct, eliminating the need for heavy metals and offering high stereoselectivity. frontiersin.org
Transketolase-Transaminase Pathways: Researchers are designing de novo biocatalytic pathways in microorganisms like Escherichia coli. ucl.ac.uknih.govresearchgate.net By combining the actions of transketolase for asymmetric carbon-carbon bond formation and a transaminase for amine group addition, chiral amino alcohols can be synthesized from simple achiral substrates in a one-pot process. ucl.ac.uknih.govresearchgate.net
| Synthesis Route | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Chemical Synthesis | Often involves multiple steps with protection and deprotection. | Well-established and versatile. | Can require harsh conditions, stoichiometric reagents, and may have low stereoselectivity. frontiersin.org |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve high selectivity. researchgate.net | High stereoselectivity and milder reaction conditions. nih.gov | Requires careful integration of chemical and biological steps. |
| Whole-Cell Biocatalysis | Utilizes engineered microorganisms to perform multi-step syntheses. nih.gov | Cost-effective, avoids enzyme purification, and can regenerate cofactors in situ. nih.gov | Substrate and product toxicity to the cells can be a limitation. |
Exploration of Novel Bioactive Derivatives and Therapeutic Applications
This compound is a valuable starting material for the synthesis of a variety of bioactive molecules. chemicalbook.com Its bifunctionality allows for the introduction of diverse pharmacophores, leading to the generation of libraries of novel compounds with potential therapeutic applications.
Current and future research in this area focuses on:
Anticancer and Anti-inflammatory Agents: The amino and hydroxyl groups of this compound serve as handles for creating derivatives with potential anticancer and anti-inflammatory properties. chemicalbook.com For instance, amino alcohol derivatives have shown significant anticancer activities. researchgate.net
Pharmaceutical Scaffolds: As a chiral building block, this compound and its analogs are crucial in the synthesis of complex pharmaceuticals. nih.govnih.govsarchemlabs.com The amino alcohol moiety is a common feature in many active pharmaceutical ingredients (APIs). nih.gov
Drug Modification and Screening: this compound is utilized in drug modification to improve pharmacokinetic and pharmacodynamic properties. chemicalbook.com It is also employed in the screening of new drug candidates. chemicalbook.com
Integration of Computational Design with Experimental Synthesis for Enhanced Efficiency
The integration of computational tools in drug discovery and development can significantly accelerate the process of identifying and optimizing new therapeutic agents. grafiati.com For this compound derivatives, computational approaches can be used to predict their biological activity and guide their synthesis.
Key computational methods include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models are being developed to establish a correlation between the chemical structure of this compound derivatives and their biological activity. imist.maresearchgate.netnih.gov These models can predict the antiproliferative activity of new derivatives, helping to prioritize which compounds to synthesize and test. imist.maresearchgate.net
Molecular Docking: This technique is used to predict the binding orientation of this compound derivatives to a target protein, which can help in understanding their mechanism of action and in designing more potent inhibitors. imist.maresearchgate.net
In Silico ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, which is crucial for their development as drugs. grafiati.com
| Computational Tool | Application | Potential Impact |
|---|---|---|
| QSAR | Predicts the biological activity of novel derivatives based on their chemical structure. imist.manih.gov | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. |
| Molecular Docking | Simulates the binding of a molecule to a biological target. imist.ma | Provides insights into the mechanism of action and helps in the design of more potent and selective compounds. |
| In Silico ADME Prediction | Predicts the pharmacokinetic properties of a drug candidate. grafiati.com | Helps in the early identification of compounds with poor drug-like properties, reducing late-stage failures in drug development. |
Expanding the Substrate Scope in Enzymatic Transformations
Enzymes offer a highly selective and efficient means of transforming chemical compounds. For this compound, expanding the range of enzymatic reactions it can participate in will broaden its utility as a synthetic building block.
Future research directions in this area include:
Lipase-Catalyzed Reactions: Lipases are versatile enzymes that can catalyze a variety of reactions, including esterification and amidation. nih.gov The use of lipases for the kinetic resolution of racemic amino alcohols is a well-established technique to obtain enantiomerically pure compounds. polimi.it Research is ongoing to discover and engineer lipases with novel specificities to broaden the range of this compound derivatives that can be synthesized. nih.gov
Transaminase-Catalyzed Reactions: Transaminases are powerful tools for the synthesis of chiral amines from ketones. researchgate.net By coupling transaminase reactions with other enzymatic or chemical steps, it is possible to create efficient cascades for the synthesis of complex amino alcohol derivatives. ucl.ac.uknih.gov
Continuous-Flow Biocatalysis: The use of immobilized enzymes in continuous-flow microreactors offers several advantages over batch processes, including higher productivity, easier product purification, and better process control. nih.gov Developing continuous-flow processes for the enzymatic transformation of this compound will be a key step towards its industrial-scale application. mdpi.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-Amino-1-hexanol in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (11–13 mil thickness for routine use; 12–15 mil butyl rubber for prolonged exposure) to ensure adequate chemical resistance. Eye protection with tight-fitting goggles is mandatory .
- Storage : Store in tightly sealed containers away from ignition sources, strong acids, and oxidizers. Adhere to OSHA-permissible exposure limits for similar amino alcohols (e.g., PAC-3: 580 ppm for 1-Hexanol) .
- Emergency Measures : In case of skin contact, rinse immediately with water. For inhalation, move to fresh air and seek medical observation for 48+ hours due to delayed toxicity risks .
Q. How can this compound be synthesized and purified for experimental use?
- Methodological Answer :
- Synthetic Pathways : While direct evidence is limited, analogous amino alcohols (e.g., 6-Amino-1-hexanol) are synthesized via reductive amination of ketones or hydroxylamine intermediates. Protect the amino group using Boc or Fmoc strategies to avoid side reactions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Monitor purity via NMR and HPLC .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR (e.g., H, C, DEPT) with FT-IR (amine N-H stretch: ~3300 cm) and mass spectrometry. For stereochemical ambiguity, employ chiral HPLC or optical rotation analysis .
- Data Reconciliation : Apply iterative analysis (e.g., comparing experimental vs. computed InChI keys for structural verification) and document uncertainties arising from instrument calibration or sample degradation .
Q. What experimental design considerations are essential for studying this compound’s stability under varying pH and temperature?
- Methodological Answer :
- Stability Assays :
- pH Dependence : Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (λ = 220–280 nm) over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify degradation thresholds.
- Control Variables : Include inert atmosphere (N) to exclude oxidative side reactions .
Q. How can computational methods predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer :
- In Silico Modeling :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Reactivity Descriptors : Use Fukui indices or molecular electrostatic potential (MEP) maps to identify reactive regions .
- Validation : Compare predicted reaction pathways with experimental yields (e.g., SN2 vs. E2 mechanisms in alkylation reactions) .
Data Presentation and Reproducibility
Q. What are best practices for documenting experimental results involving this compound?
- Methodological Answer :
- Raw Data Management : Archive spectra, chromatograms, and instrument logs in appendices. Highlight processed data (e.g., retention times, coupling constants) in the main text .
- Reproducibility : Report reaction conditions (solvent, temperature, catalyst loading) using SI units. Include negative controls (e.g., blank runs without catalyst) to validate outcomes .
Contradictory Evidence and Limitations
- Safety Data : While 1-Hexanol safety guidelines (e.g., flammability, PPE) are referenced, this compound’s toxicity profile may differ due to its amino group. Cross-check with amino alcohol analogs .
- Synthetic Methods : Limited direct evidence necessitates extrapolation from structurally similar compounds. Validate all protocols with pilot studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
